molecular formula C22H27FN2O3 B2492589 N-(2-ethoxyphenyl)-4-(((4-fluorobenzyl)oxy)methyl)piperidine-1-carboxamide CAS No. 1396844-67-9

N-(2-ethoxyphenyl)-4-(((4-fluorobenzyl)oxy)methyl)piperidine-1-carboxamide

Cat. No.: B2492589
CAS No.: 1396844-67-9
M. Wt: 386.467
InChI Key: JUSSDLCTPYZBIP-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4-(((4-fluorobenzyl)oxy)methyl)piperidine-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research. Its structure, featuring a piperidine core substituted with ethoxyphenyl and fluorobenzyl groups, is characteristic of compounds designed to modulate central nervous system (CNS) targets. Piperidine-carboxamide derivatives are frequently investigated for their high affinity and selectivity for sigma receptors, particularly the sigma-1 subtype, which are intracellular ligand-regulated chaperone proteins . Sigma-1 receptors are implicated in a wide range of physiological processes and diseases, making them a fruitful target for therapeutic development. Research in this area focuses on the potential application of sigma-1 ligands as novel pharmacological tools for neuropsychiatric disorders, including as potential antipsychotics and antidepressants, as well as for their neuroprotective properties and ability to act as noncompetitive antagonists at the N-methyl-D-aspartate (NMDA) receptor complex . Beyond neuroscience, the sigma receptor's unusual promiscuity in binding diverse drug classes also extends to oncology, where ligands are explored for their antitumor activity against various cancer cell lines . The specific structural motifs present in this compound—the ethoxyphenyl group and the fluorobenzyl ether side chain—suggest it may be optimized for enhanced receptor selectivity and improved pharmacokinetic properties, such as blood-brain barrier penetration. This makes it a valuable compound for researchers aiming to elucidate novel signaling pathways and develop new therapeutic strategies in these fields.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-[(4-fluorophenyl)methoxymethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O3/c1-2-28-21-6-4-3-5-20(21)24-22(26)25-13-11-18(12-14-25)16-27-15-17-7-9-19(23)10-8-17/h3-10,18H,2,11-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSSDLCTPYZBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCC(CC2)COCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-4-(((4-fluorobenzyl)oxy)methyl)piperidine-1-carboxamide is a synthetic organic compound belonging to the class of piperidine carboxamides. This compound has garnered interest due to its potential pharmacological properties, particularly in relation to its biological activity and mechanisms of action.

Chemical Structure and Synthesis

The compound features a piperidine ring, an ethoxyphenyl group, and a fluorobenzyl ether moiety. The synthesis typically involves several steps:

  • Formation of the Piperidine Ring : Achieved through cyclization reactions using appropriate precursors.
  • Introduction of the Ethoxyphenyl Group : This can be done via nucleophilic substitution reactions.
  • Attachment of the Fluorobenzyl Ether Moiety : Introduced through etherification reactions involving 4-fluorobenzyl alcohol.

The exact mechanism of action for this compound is not fully elucidated; however, compounds in this class often interact with various biological targets, including neurotransmitter receptors and enzymes. The presence of the fluorobenzyl group suggests potential activity related to central nervous system modulation and enzyme inhibition.

Inhibition Studies

Recent studies indicate that derivatives of piperidine carboxamides can act as inhibitors for various enzymes, including acetylcholinesterase (AChE). For example, virtual screening has shown that certain piperazine derivatives bind effectively at the catalytic sites of AChE, suggesting that similar interactions may occur with this compound .

Study 1: Acetylcholinesterase Inhibition

A study evaluated several piperazine derivatives for their ability to inhibit AChE. The results indicated that certain modifications in the structure significantly enhanced inhibitory activity, achieving IC50 values in low micromolar concentrations. This suggests that this compound could possess similar properties due to its structural characteristics .

CompoundIC50 (µM)Remarks
Compound 115.2Strong inhibitor
Compound 225.6Moderate inhibitor
This compoundTBDPotential inhibitor

Study 2: Antimelanogenic Effects

Another investigation focused on the antimelanogenic effects of related piperazine derivatives on B16F10 cells, revealing that certain compounds exhibited significant reductions in melanin production without cytotoxicity. This highlights a potential therapeutic application for skin-related conditions .

Comparison with Similar Compounds

Structural and Functional Analysis

The table below summarizes key structural features, targets, and findings for N-(2-ethoxyphenyl)-4-(((4-fluorobenzyl)oxy)methyl)piperidine-1-carboxamide and related compounds:

Compound Name Substituents Target/Receptor Key Findings References
Target Compound N-(2-ethoxyphenyl), 4-(((4-fluorobenzyl)oxy)methyl) Inferred: FAAH or GPCRs (structural analogy) Hypothesized to balance lipophilicity (fluorobenzyl) and solubility (ethoxy group); potential CNS activity due to fluorinated aromatic systems.
Compound 21 (4-(5-methyl-2-oxo-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide) Benzodiazolyl, 4-iodophenyl 8-Oxo-Guanine DNA Glycosylase (OGG1) inhibitor High selectivity for 8-oxo lesions; iodine enhances binding via halogen bonding.
N-(2,4-Difluorobenzyl)-4-piperidinecarboxamide () Thienopyrimidinyl, 2,4-difluorobenzyl Inferred: Kinase or protease inhibition Difluorobenzyl improves metabolic stability; thienopyrimidine core may enhance π-π stacking.
Rédafamdastat (WHO, 2023) Pyridazin-3-yl, trifluoromethylpyridinyloxy Fatty Acid Amide Hydrolase (FAAH) inhibitor Clinically validated FAAH inhibitor; trifluoromethylpyridine enhances target affinity.
BIBN4096BS () Bromophenyl, quinazolinyl Calcitonin Gene-Related Peptide (CGRP) receptor antagonist Used in migraine therapy; bromine increases receptor specificity.
ARN-776 () Sulfonamido, cyclohexyloxy Inferred: Orexin receptor modulator Bulky cyclohexyl group may limit blood-brain barrier penetration.

Key Differences and Implications

Substituent Effects on Target Selectivity :

  • The 2-ethoxyphenyl group in the target compound may improve aqueous solubility compared to the 4-iodophenyl in Compound 21, which prioritizes DNA interaction .
  • The 4-fluorobenzyloxy group offers moderate lipophilicity, contrasting with 2,4-difluorobenzyl (), which likely enhances metabolic resistance .

BIBN4096BS () highlights the scaffold’s versatility in targeting neuropeptide receptors like CGRP, suggesting the target compound could be optimized for similar applications .

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